1-(3-Bromo-5-fluorophenyl)ethanol chemical structure and properties
1-(3-Bromo-5-fluorophenyl)ethanol chemical structure and properties
Executive Summary
1-(3-Bromo-5-fluorophenyl)ethanol is a high-value chiral building block used extensively in medicinal chemistry for the synthesis of small molecule inhibitors, particularly in oncology (kinase inhibitors) and CNS therapeutics. Its structural uniqueness lies in the meta-substitution pattern of the halogen atoms relative to the ethanol handle. This configuration allows for orthogonal functionalization: the bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the secondary alcohol provides a site for etherification or inversion to chiral amines.
This guide provides a comprehensive technical analysis of the compound, including physicochemical properties, validated synthesis protocols, and handling requirements for drug development workflows.
Part 1: Chemical Identity & Structural Analysis
Core Identification Data
| Parameter | Detail |
| Chemical Name | 1-(3-Bromo-5-fluorophenyl)ethanol |
| Common Synonyms | 3-Bromo-5-fluoro-α-methylbenzyl alcohol; 1-(3-Bromo-5-fluorophenyl)ethan-1-ol |
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
| CAS Number (Precursor) | 105515-20-6 (Refers to the corresponding ketone: 1-(3-Bromo-5-fluorophenyl)ethanone) |
| Chiral Center | C1 (Benzylic carbon).[1][2] Available as racemate or enantiomerically enriched (R/S). |
Structural Reactivity Analysis
The molecule features three distinct reactivity nodes, making it a "linchpin" scaffold:
-
Aryl Bromide (C3): Highly reactive in Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). The meta positioning avoids steric clash with the ethanol group during catalysis.
-
Aryl Fluoride (C5): Provides metabolic stability (blocking P450 oxidation) and modulates lipophilicity. It is generally inert to nucleophilic aromatic substitution (SNAr) unless the ring is further activated.
-
Benzylic Alcohol (C1): A secondary alcohol that can be oxidized back to the ketone, converted to a leaving group (mesylate/tosylate) for SN2 displacement, or used in Mitsunobu reactions to install amines with stereoinversion.
Figure 1.1: Functional reactivity map of the 1-(3-Bromo-5-fluorophenyl)ethanol scaffold.
Part 2: Physicochemical Profile
Understanding the physicochemical properties is crucial for assay development and formulation. The presence of both bromine and fluorine significantly increases the lipophilicity (LogP) compared to the non-halogenated analog.
| Property | Value (Experimental/Predicted) | Implications |
| Physical State | Clear to pale yellow liquid or low-melting solid | Handling requires standard liquid transfer protocols; may solidify in cold storage. |
| Boiling Point | ~270–275 °C (at 760 mmHg) | High boiling point allows for high-temperature reactions without solvent loss. |
| LogP (Octanol/Water) | 2.6 – 2.9 (Predicted) | Moderate lipophilicity; suitable for CNS penetration but requires organic co-solvents (DMSO/MeOH) for biological assays. |
| pKa (Hydroxyl) | ~14.5 | Weakly acidic; deprotonation requires strong bases (NaH, KOtBu) for ether synthesis. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water. Stock solutions should be prepared in DMSO (10-100 mM). |
Part 3: Synthesis & Experimental Protocols
Synthesis Strategy
The most robust route to 1-(3-Bromo-5-fluorophenyl)ethanol is the reduction of its commercially available precursor, 1-(3-Bromo-5-fluorophenyl)ethanone (CAS 105515-20-6). This can be performed as a racemic reduction or an asymmetric reduction.
Protocol A: Racemic Reduction (Standard)
Objective: Generate (±)-1-(3-Bromo-5-fluorophenyl)ethanol for general scaffolding.
Reagents:
-
1-(3-Bromo-5-fluorophenyl)ethanone (1.0 eq)
-
Sodium Borohydride (NaBH₄) (0.5 – 1.0 eq)
-
Methanol (anhydrous)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 1-(3-Bromo-5-fluorophenyl)ethanone in 30 mL of anhydrous methanol. Cool the solution to 0 °C using an ice bath.
-
Addition: Slowly add NaBH₄ (10.0 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Quench: Quench the reaction by adding 10 mL of saturated NH₄Cl solution or 1N HCl dropwise until gas evolution ceases and pH is neutral/slightly acidic.
-
Extraction: Concentrate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Protocol B: Asymmetric Synthesis (Enantioselective)
Objective: Generate (R)- or (S)-1-(3-Bromo-5-fluorophenyl)ethanol (>95% ee).
Reagents:
-
(R)- or (S)-Me-CBS (Corey-Bakshi-Shibata) catalyst (0.1 eq)
-
Borane-THF complex (BH₃·THF) (0.6 eq)
-
THF (anhydrous)[3]
Mechanism: The CBS catalyst directs the hydride attack from a specific face of the ketone, establishing the chiral center at C1 with high fidelity.
Figure 3.1: Synthetic workflow for the generation of the target alcohol from its ketone precursor.
Part 4: Applications in Drug Discovery
Kinase Inhibitor Design
The 3-bromo-5-fluoro motif is a classic "privileged structure" in kinase inhibitor design.
-
Hinge Binding: The aryl ring can form pi-stacking interactions within the ATP binding pocket.
-
Solvent Front: The ethanol tail (often converted to an amine) can extend towards the solvent front to improve solubility or pick up specific hydrogen bonding interactions with residues like Asp or Glu.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<220 Da) and distinct vectors for growth (Br, OH), this molecule is an ideal fragment.
-
Ligand Efficiency: The presence of Fluorine often improves ligand efficiency by displacing high-energy water molecules in hydrophobic pockets.
-
Vector Exploration: Researchers use the bromine handle to "grow" the fragment via Suzuki coupling to explore adjacent sub-pockets.
Part 5: Safety & Handling (MSDS Summary)
Hazard Classification (GHS):
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation) (H335)
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: All operations involving the dry solid or heating of the liquid must be performed inside a certified chemical fume hood.
-
Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.
-
Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizing agents (e.g., KMnO₄, CrO₃) to prevent uncontrolled oxidation to the ketone.
References
-
Sigma-Aldrich. Safety Data Sheet: 1-(3-Bromophenyl)ethanol (Analogous Safety Data). Retrieved from [4]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13730359 (1-(3-Bromo-5-fluorophenyl)ethanone). Retrieved from
-
ChemicalBook. Synthesis of Halogenated Acetophenones. Retrieved from
-
Organic Syntheses. General Procedure for Reduction of Acetophenones. Org. Synth. Coll. Vol. 1-10. Retrieved from
-
Combi-Blocks. Product Catalog: Halogenated Building Blocks. Retrieved from
